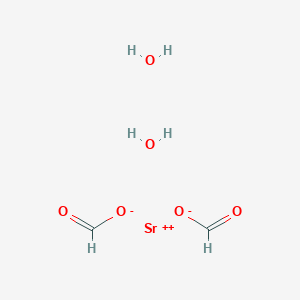

Strontium formate dihydrate

Description

Properties

CAS No. |

6160-34-5 |

|---|---|

Molecular Formula |

C2H6O6Sr |

Molecular Weight |

213.69 g/mol |

IUPAC Name |

strontium;diformate;dihydrate |

InChI |

InChI=1S/2CH2O2.2H2O.Sr/c2*2-1-3;;;/h2*1H,(H,2,3);2*1H2;/q;;;;+2/p-2 |

InChI Key |

GBCMIIMIMZTFQE-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O.O.[Sr+2] |

Origin of Product |

United States |

Synthesis Methodologies for Strontium Formate Dihydrate Crystals

Solution Growth Techniques

Solution growth techniques are widely employed for the crystallization of strontium formate (B1220265) dihydrate due to their versatility and ability to yield large, well-defined crystals. These methods involve the dissolution of the synthesized strontium formate in a suitable solvent, typically water, followed by the creation of a supersaturated solution from which the crystals precipitate.

Slow Solvent Evaporation Method from Aqueous Solutions

The slow solvent evaporation method is a common and effective technique for growing strontium formate dihydrate crystals from aqueous solutions. researchgate.netiosrjournals.org This method involves preparing a saturated or slightly undersaturated solution of strontium formate in water at a constant temperature. The container is then left partially open to the atmosphere, allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, leading to a state of supersaturation. Once the supersaturation level exceeds a critical point, nucleation occurs, and crystals begin to form and grow.

The rate of evaporation is a critical parameter in this process. A slow and controlled evaporation rate generally leads to the formation of fewer, larger, and higher-quality crystals. Conversely, rapid evaporation can result in the formation of many small, and often imperfect, crystals. The temperature of the solution is also a key factor, as it affects the solubility of strontium formate and the rate of solvent evaporation. For instance, studies on the growth of zinc-doped this compound crystals have identified an optimal growth temperature of 40°C. iosrjournals.org At this temperature, good quality and transparent crystals appeared within 48 hours and grew into larger crystals over a period of 7-8 days. iosrjournals.org

Unidirectional Crystal Growth Methods

Unidirectional crystal growth methods are designed to promote crystal growth in a specific direction, which can lead to larger and more structurally perfect crystals. While specific applications of melt-based unidirectional techniques like the Bridgman-Stockbarger or Czochralski methods are not commonly reported for this compound due to its hydrated nature and thermal decomposition properties, solution-based unidirectional methods can be employed.

One such technique is the Sankaranarayanan–Ramasamy (SR) method. scholarsresearchlibrary.com This method is a solution-based unidirectional growth technique that has been successfully used for various organic and inorganic crystals. scholarsresearchlibrary.com The SR method involves the use of a specially designed ampoule with a seed crystal at the bottom. A saturated solution is placed in the ampoule, and a temperature gradient is applied to control the solvent evaporation from the top surface of the solution. This setup ensures that the crystal growth is initiated from the seed and proceeds in a single direction. The advantages of this method include the ability to grow crystals with a specific orientation and the potential for high solute-to-crystal conversion efficiency.

Role of Solution Supersaturation in Crystal Nucleation and Growth

Supersaturation is the primary driving force for both the nucleation and growth of crystals from a solution. mt.comresearchgate.netdtu.dkdtu.dk A solution is considered supersaturated when it contains more dissolved solute than can be held in equilibrium at a given temperature. The level of supersaturation significantly influences the crystallization process of this compound.

Nucleation: This is the initial stage of crystal formation, where solute molecules or ions in a supersaturated solution come together to form stable nuclei. mt.com The rate of nucleation is highly dependent on the degree of supersaturation. researchgate.netdtu.dkdtu.dk At high levels of supersaturation, the nucleation rate is typically high, leading to the formation of a large number of small crystals. mt.comresearchgate.net

Crystal Growth: Once stable nuclei are formed, they begin to grow by the addition of more solute molecules from the supersaturated solution. The rate of crystal growth is also influenced by the level of supersaturation. mt.comresearchgate.netdtu.dkdtu.dk

The interplay between nucleation and growth rates, as dictated by the level of supersaturation, determines the final crystal size distribution. mt.comresearchgate.net At low supersaturation, the rate of crystal growth can be faster than the rate of nucleation, resulting in the formation of a smaller number of larger crystals. mt.comresearchgate.net Conversely, at high supersaturation, nucleation dominates over growth, leading to a larger number of smaller crystals. mt.comresearchgate.net Therefore, controlling the level of supersaturation is a critical aspect of growing this compound crystals with desired characteristics.

Precursor Chemistry and Reaction Pathways

The synthesis of strontium formate, the precursor for the growth of this compound crystals, is typically achieved through the reaction of a strontium source with formic acid. The choice of the strontium precursor can influence the reaction conditions and the purity of the resulting product.

Synthesis from Strontium Hydroxide (B78521) and Formic Acid

One common method for the synthesis of strontium formate involves the reaction of strontium hydroxide with formic acid. In this reaction, strontium hydroxide, which is a moderately soluble base, reacts with formic acid in an acid-base neutralization reaction to produce strontium formate and water.

The balanced chemical equation for this reaction is:

Sr(OH)₂ + 2HCOOH → Sr(HCOO)₂ + 2H₂O

This reaction is typically carried out in an aqueous solution. The strontium hydroxide is dissolved or suspended in water, and formic acid is added, often in a stoichiometric amount or a slight excess, to ensure complete reaction of the strontium hydroxide. The reaction is generally exothermic. After the reaction is complete, the resulting strontium formate solution can be concentrated and cooled to crystallize the this compound.

Synthesis from Strontium Carbonate and Formic Acid

Another widely used method for the synthesis of strontium formate is the reaction of strontium carbonate with formic acid. Strontium carbonate is a common and relatively inexpensive strontium compound. In this reaction, strontium carbonate reacts with formic acid to produce strontium formate, water, and carbon dioxide gas.

The balanced chemical equation for this reaction is:

SrCO₃ + 2HCOOH → Sr(HCOO)₂ + H₂O + CO₂

This reaction is also typically carried out in an aqueous medium. Strontium carbonate is added to an aqueous solution of formic acid. The reaction is characterized by the effervescence of carbon dioxide gas. The reaction is driven to completion by the evolution of CO₂. Once the reaction has ceased, the resulting solution of strontium formate can be filtered to remove any unreacted strontium carbonate or other impurities. The clear filtrate is then subjected to crystallization, usually by slow evaporation of the solvent, to obtain this compound crystals.

| Parameter | Synthesis from Strontium Hydroxide | Synthesis from Strontium Carbonate |

| Reactants | Strontium hydroxide, Formic acid | Strontium carbonate, Formic acid |

| Byproducts | Water | Water, Carbon dioxide |

| Reaction Type | Neutralization | Acid-carbonate reaction |

| Driving Force | Formation of water | Evolution of carbon dioxide gas |

| Effervescence | No | Yes |

Influence of Doping Agents on Crystal Growth Kinetics

The introduction of doping agents into the growth solution is a key strategy for modifying the physicochemical properties of this compound (SFD) crystals. Both organic molecules and metal ions have been studied for their effects on crystal growth and final properties.

Organic molecules can be incorporated into the SFD crystal lattice, influencing its growth and characteristics.

Urea (B33335): The introduction of urea into the growth solution has been observed to improve the crystallinity of SFD. Research indicates that urea molecules enter the SFD crystal matrix, which significantly tunes the optical and thermal properties without causing major distortions to the fundamental crystal structure smolecule.com.

Doping with divalent metal ions is another effective method for altering the properties of SFD crystals. The dopant ions can substitute the Sr²⁺ ions or occupy interstitial positions within the lattice.

Zinc (Zn²⁺): The successful incorporation of zinc into the this compound crystal lattice has been confirmed through Energy Dispersive X-ray Analysis (EDAX). Studies show that the concentration of zinc ions within the grown crystals corresponds reasonably well with the concentration added to the growth solution. A notable effect of zinc doping is an increase in the lattice volume of the SFD crystals nih.govgoogle.com.

Magnesium (Mg²⁺): Similar to zinc, magnesium ions have been successfully introduced into the SFD crystal lattice. EDAX studies confirm the entry of magnesium, and the concentration within the crystal is in reasonable agreement with the initial solution concentration alfa-chemistry.com. The ionic radius of Mg²⁺ (0.72 Å) is smaller than that of Sr²⁺ (1.13 Å), allowing it to substitute for strontium or reside in interstitial sites alfa-chemistry.com. This doping also leads to an increase in the lattice volume alfa-chemistry.com.

The concentration of the doping agent is a critical parameter for achieving desired material properties. Researchers have experimented with various concentrations to observe their effects.

For organic dopants, concentrations of urea have been varied at 0.005 M, 0.05 M, and 0.1 M to study the impact on the crystal's optical and thermal characteristics smolecule.com. For metal ion dopants like zinc and magnesium, concentrations of 0.005 M and 0.05 M have been utilized to grow doped crystals and analyze the resulting changes in the crystal lattice and other physicochemical properties nih.govalfa-chemistry.com. The data suggests that increasing dopant levels can lead to systematic changes, such as the observed increase in lattice volume with higher concentrations of zinc and magnesium nih.govgoogle.comalfa-chemistry.com.

| Dopant | Type | Tested Concentrations | Observed Effects on SFD Crystals |

| Glycine (B1666218) | Organic Molecule | 10 mol% | Increases crystal size; tunes optical and mechanical properties. smolecule.com |

| Urea | Organic Molecule | 0.005 M, 0.05 M, 0.1 M | Improves crystallinity; tunes optical and thermal properties. smolecule.com |

| Zinc (Zn²⁺) | Metal Ion | 0.005 M, 0.05 M | Increases lattice volume. nih.govgoogle.com |

| Magnesium (Mg²⁺) | Metal Ion | 0.005 M, 0.05 M | Increases lattice volume. alfa-chemistry.com |

Control and Optimization of Growth Parameters

Beyond doping, controlling physical parameters during the crystallization process is essential for growing high-quality crystals.

Temperature is a crucial factor in controlling the nucleation and growth rate of crystals from a solution. For doped this compound crystals, a specific temperature has been identified to achieve optimal results.

Research on the growth of both zinc-doped and magnesium-doped this compound crystals has determined that the optimum temperature for growth is 40°C nih.govalfa-chemistry.com. At this constant temperature, maintained with an accuracy of ±0.1°C, crystals of good quality and transparency begin to appear within approximately 48 hours. These initial crystals subsequently grow into larger ones over a period of 7 to 10 days nih.govalfa-chemistry.com. Maintaining this precise thermal control is vital for ensuring consistent and high-quality crystal formation.

| Parameter | Optimal Value | Observation |

| Growth Temperature | 40°C | Crystals appear in ~48 hours; grow to larger sizes in 7-10 days. nih.govalfa-chemistry.com |

pH Regulation During Crystallization

The pH of the crystallization medium is a critical factor that can significantly influence the solubility of the solute, the nucleation rate, and the subsequent growth and morphology of the crystals. In the crystallization of this compound from an aqueous solution, the pH can affect the equilibrium between formic acid and formate ions, which in turn can impact the supersaturation of the solution and the kinetics of crystal growth.

While specific research detailing the effect of pH on the crystallization of this compound is not extensively documented in publicly available literature, the principles of crystallization chemistry and studies on analogous strontium compounds provide valuable insights. For instance, in the synthesis of strontium carbonate (SrCO₃), variations in pH have been shown to alter the crystallinity and morphology of the resulting crystals. At a lower pH, a higher degree of crystallinity has been observed, whereas different pH conditions lead to significant changes in the shape of the crystals, from individual spikes to aggregated structures sapub.org.

The pH of the solution influences the speciation of strontium in the aqueous phase. At a pH range of 2 to 8, strontium is predominantly present as the Sr²⁺ ion hamptonresearch.com. However, as the pH increases beyond this range, the formation of strontium hydroxide complexes can occur, which may affect the incorporation of strontium ions into the crystal lattice and potentially lead to the precipitation of other strontium species hamptonresearch.com.

In a study on the synthesis of calcium phosphates doped with strontium, the pH of the synthesis environment was found to be a determining factor for the resulting crystallographic phases and the morphology of the crystals, which ranged from plates to petaloid and hexagonal shapes researchgate.netfrontiersin.orgfrontiersin.org. This underscores the general importance of pH control in directing the outcome of crystallization for strontium-containing compounds.

Based on these analogous findings, it can be inferred that controlling the pH during the crystallization of this compound would be a crucial step in achieving reproducible and high-quality crystals. The optimal pH would likely be in a range where the formate ion is readily available for bonding with strontium ions, while avoiding conditions that could lead to the formation of strontium hydroxide or other undesired precipitates.

Table 1: Influence of pH on Crystal Characteristics in a Related Strontium Compound System (Strontium Carbonate)

| pH of Reaction Mixture | Observed Crystal Morphology | Relative Crystallinity |

| 3.0 | Individual spike-like crystals | High |

| 7.0 | Aggregates of coniform structures | Lower than at pH 3.0 |

| 10.0 | Further aggregation and morphological changes | - |

This table is illustrative of the effect of pH on a different strontium compound, strontium carbonate, and is intended to highlight the importance of pH control in crystallization processes involving strontium salts. sapub.org

Application of Crystal Seeds for Enhanced Growth

Seeding is a widely employed technique in crystallization to control the nucleation process and promote the growth of larger, more uniform crystals. This method involves the introduction of small, pre-existing crystals (seeds) of the desired material into a supersaturated solution. These seeds act as templates for further crystal growth, bypassing the often unpredictable and difficult-to-control primary nucleation stage.

The application of crystal seeds offers several advantages in the synthesis of this compound crystals:

Control over Crystal Size: By providing a known number of nucleation sites, the final crystal size can be more effectively controlled. A smaller number of seeds will lead to larger individual crystals, as the solute in the supersaturated solution deposits onto fewer growth sites.

Improved Crystal Quality: Seeded growth can occur at lower supersaturation levels, which generally favors slower, more ordered crystal growth, leading to higher crystalline perfection and fewer defects.

Enhanced Reproducibility: Seeding helps to ensure that crystallization begins at a consistent point in the process, leading to more reproducible results in terms of crystal size distribution and morphology.

A study on the growth of large-particle strontium hydroxide octahydrate (Sr(OH)₂·8H₂O) crystals demonstrated the effectiveness of seeding. The introduction of seed crystals was identified as a potent strategy for obtaining crystals with substantial particle dimensions mdpi.com. The process of seeded growth in this system was observed to occur in distinct stages:

Seed Addition and Growth: Upon introduction into the supersaturated solution, the seed crystals begin to grow as the solute deposits on their surfaces.

Seed-Induced Secondary Nucleation: As the temperature of the system is lowered and supersaturation increases, the seed crystals can induce the formation of new crystal nuclei, a process known as secondary nucleation.

Continued Growth of New Nuclei and Seeds: Both the original seeds and the newly formed nuclei continue to grow, consuming the remaining solute from the solution.

This process allows for a controlled evolution of the crystal population, ultimately leading to a desired particle size distribution.

Table 2: Stages of Seeded Crystallization in a Strontium Hydroxide System

| Stage | Description |

| 1. Seed Addition and Growth | Seed crystals are introduced into the supersaturated solution and begin to increase in size. |

| 2. Seed-Induced Secondary Nucleation | As supersaturation is maintained or increased, the existing seeds promote the formation of new crystal nuclei. |

| 3. Continued Growth | Both the initial seeds and the secondary nuclei continue to grow, leading to the final crystal product. |

This table illustrates the stages of a seeded crystallization process for strontium hydroxide octahydrate, providing a model for the seeded growth of this compound. mdpi.com

To effectively implement seeding for the growth of this compound crystals, several factors need to be carefully considered, including the size and quality of the seed crystals, the seed loading (the mass of seeds added), and the level of supersaturation at which the seeds are introduced.

Crystallographic and Structural Investigations of Strontium Formate Dihydrate

Crystal System and Space Group Determination

The fundamental framework of a crystal is defined by its crystal system and space group. For strontium formate (B1220265) dihydrate, these have been unequivocally determined.

Strontium formate dihydrate crystallizes in the orthorhombic crystal system. researchgate.netwikipedia.org This system is characterized by three unequal crystallographic axes that are mutually perpendicular. The lattice vectors (a, b, c) are distinct in length, while the angles between them (α, β, γ) are all 90°.

The specific arrangement of atoms within the orthorhombic framework is described by the space group P2₁2₁2₁. researchgate.netucl.ac.uk This non-centrosymmetric space group, number 19 in the International Tables for Crystallography, is characterized by the presence of three mutually perpendicular two-fold screw axes. ucl.ac.uknih.gov The α-form of strontium diformate has been identified to crystallize in this space group at 295 K. researchgate.net

Lattice Parameter Analysis and Unit Cell Dimensions

Precise measurements of the lattice parameters are essential for a complete structural description and for calculating the volume of the unit cell.

The lattice constants for this compound have been determined through X-ray diffraction studies. While slight variations exist between different studies, the reported values consistently show the unequal axis lengths characteristic of the orthorhombic system. One study reports the lattice parameters as a = 7.351(8) Å, b = 12.152(3) Å, and c = 7.112(5) Å. iosrjournals.org Another source provides the following values: a = 6.8359 Å, b = 7.2076 Å, and c = 8.7367 Å. nih.gov Literature values have also been cited as a = 7.332 Å, b = 12.040 Å, and c = 7.144 Å. iosrjournals.org

Table 1: Reported Lattice Parameters for this compound

| Lattice Constant | Value 1 (Å) iosrjournals.org | Value 2 (Å) nih.gov | Literature Value (Å) iosrjournals.org |

| a | 7.351(8) | 6.8359 | 7.332 |

| b | 12.152(3) | 7.2076 | 12.040 |

| c | 7.112(5) | 8.7367 | 7.144 |

The volume of the orthorhombic unit cell is calculated as the product of the three lattice constants (V = a × b × c). Using the reported lattice parameters, the unit cell volume can be determined. For instance, based on the lattice constants a = 6.8359 Å, b = 7.2076 Å, and c = 8.7367 Å, the calculated unit cell volume is approximately 430.5 ų.

X-ray Diffraction Characterization Techniques

X-ray diffraction (XRD) is the primary technique employed for the crystallographic characterization of this compound. Both single-crystal and powder XRD methods have been utilized to determine its crystal structure. Techniques such as synchrotron X-ray powder diffraction have been instrumental in obtaining high-resolution data for detailed structural analysis. researchgate.net Powder X-ray diffraction (PXRD) studies are also commonly used to confirm the crystalline phase and determine lattice parameters. iosrjournals.org

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a fundamental technique for the phase identification and assessment of the crystallinity of this compound. Studies have confirmed that this compound crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁ smolecule.comresearchgate.net. The PXRD patterns of the grown crystals have been found to compare well with the data from the Joint Committee on Powder Diffraction Standards (JCPDS), specifically file number 14-0824, confirming the phase purity of the material iosrjournals.org.

The lattice parameters for pure this compound have been determined from PXRD data. One study reported the following lattice parameters: a = 7.351(8) Å, b = 12.152(3) Å, and c = 7.112(5) Å iosrjournals.org. These values are in close agreement with previously reported literature values of a = 7.332 Å, b = 12.040 Å, and c = 7.144 Å iosrjournals.org. The sharpness and well-defined nature of the diffraction peaks in the PXRD patterns are indicative of good crystallinity of the grown crystals.

| Source | a (Å) | b (Å) | c (Å) | Crystal System | Space Group |

|---|---|---|---|---|---|

| Experimental Study iosrjournals.org | 7.351(8) | 12.152(3) | 7.112(5) | Orthorhombic | P2₁2₁2₁ |

| Literature Value iosrjournals.org | 7.332 | 12.040 | 7.144 | Orthorhombic | P2₁2₁2₁ |

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) provides the most detailed information about the molecular structure of a compound, including precise bond lengths and angles. For this compound, SCXRD analysis has confirmed its crystallization in the orthorhombic space group P2₁2₁2₁ smolecule.com.

The structure consists of strontium cations (Sr²⁺) coordinated to two formate anions (HCOO⁻) and two water molecules. The formate ions act as bridging ligands, creating a three-dimensional coordination network. Experimental crystallographic data reveals that the formate anions have a planar configuration with carbon-oxygen (C-O) bond lengths of approximately 1.28 Å and carbon-hydrogen (C-H) bonds of about 1.11 Å smolecule.com. The interaction between the strontium and oxygen atoms is predominantly ionic, with Sr-O bond distances typically in the range of 2.50 to 2.70 Å smolecule.com. The water molecules play a crucial role in stabilizing the crystal structure through hydrogen bonding with the oxygen atoms of the formate groups smolecule.com.

| Bond | Bond Length (Å) |

|---|---|

| C-O (formate) | ~1.28 |

| C-H (formate) | ~1.11 |

| Sr-O | 2.50 - 2.70 |

Doping-Induced Structural Modifications

The introduction of dopants into the crystal lattice of this compound can induce significant structural modifications, which can be analyzed by X-ray diffraction techniques.

Analysis of Lattice Volume Changes with Dopant Incorporation

The incorporation of dopants into the this compound crystal lattice can lead to changes in the unit cell parameters and, consequently, the lattice volume. A study on zinc-doped this compound demonstrated that the lattice volume increases with an increasing concentration of the zinc dopant iosrjournals.orgresearchgate.net. This expansion of the lattice is a strong indicator that the dopant ions have been successfully incorporated into the crystal lattice.

The table below presents the lattice parameters for pure and zinc-doped this compound, illustrating the increase in lattice volume upon doping.

| Crystal | a (Å) | b (Å) | c (Å) | Volume (ų) |

|---|---|---|---|---|

| Pure this compound | 7.351(8) | 12.152(3) | 7.112(5) | 635.75 |

| Zinc Doped this compound (0.005M ZnCl₂) | 7.355(1) | 12.161(2) | 7.118(4) | 637.03 |

| Zinc Doped this compound (0.05M ZnCl₂) | 7.362(5) | 12.173(4) | 7.125(7) | 638.99 |

Substitutional Site Analysis of Dopants within the Crystal Matrix

Energy Dispersive X-ray Analysis (EDAX) has confirmed the entry of zinc into the this compound crystal lattice iosrjournals.org. The introduction of Zn²⁺ ions into the crystal is believed to lead to the substitution of Sr²⁺ ions iosrjournals.org. This is a plausible mechanism given that both are divalent cations. The difference in ionic radii between Sr²⁺ (1.18 Å) and Zn²⁺ (0.74 Å) would be expected to cause local strain in the lattice upon substitution, which is consistent with the observed changes in the lattice parameters.

Spectroscopic Characterization of Strontium Formate Dihydrate

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for identifying the functional groups and understanding the molecular vibrations within a crystal lattice. For strontium formate (B1220265) dihydrate, Fourier Transform Infrared (FT-IR) and Raman spectroscopy are the primary methods used.

The FT-IR spectrum of strontium formate dihydrate reveals the presence of characteristic functional groups, primarily associated with the formate ion (HCOO⁻) and the water of hydration (H₂O). The absorption bands observed in the spectrum correspond to the vibrational frequencies of specific chemical bonds.

Analysis of the FT-IR spectrum for a pure this compound crystal shows several key absorption peaks. iosrjournals.org The presence of water of hydration is confirmed by broad absorption bands in the higher frequency region, typically associated with O-H stretching vibrations. The vibrations of the formate ion give rise to distinct peaks corresponding to C-H and C-O stretching and bending modes. The interaction between the strontium cation and the formate anion is also evident in the lower frequency region of the spectrum. iosrjournals.org

A detailed assignment of the observed FT-IR peaks for pure this compound is presented in the table below. iosrjournals.org

| Wave Number (cm⁻¹) | Assignment |

| ~3400 - 3200 | O-H stretching of water of hydration |

| ~2900 | C-H stretching |

| ~1600 | Asymmetric C=O stretching of formate ion |

| ~1350 | Symmetric C-O stretching of formate ion |

| 1252 | C-H bending |

| 1060 | γ(C-H) |

| 893 | δ(COO) |

| 614 | Strontium-Oxygen (Sr-O) vibration |

Note: The table is interactive. Users can sort the data by clicking on the column headers.

Raman spectroscopy provides complementary information to FT-IR analysis, particularly for the vibrational modes of the crystal lattice. While specific Raman spectral data for this compound is not extensively documented in the readily available literature, analysis of the closely related anhydrous strontium formate offers valuable insights. cdnsciencepub.com

In the Raman spectrum of anhydrous strontium formate, the internal fundamental vibrations of the two non-equivalent formate ions are identified. cdnsciencepub.com Laser-excited Raman spectroscopy has been used to assign the expected translational modes of the crystal lattice. cdnsciencepub.com It is important to note that the presence of two water molecules in the dihydrate form would introduce additional vibrational modes related to water librations and would likely influence the hydrogen bonding network, causing shifts in the formate ion vibrational frequencies compared to the anhydrous form.

The expected translational modes for anhydrous strontium formate, which would form the basis for analyzing the dihydrate's spectrum, are observed in the low-frequency region (700–10 cm⁻¹). cdnsciencepub.com

| Raman Shift (cm⁻¹) (for Anhydrous Strontium Formate) | Tentative Assignment |

| Below 700 | Translational lattice modes |

Note: This data is for the anhydrous form. The dihydrate would exhibit additional bands and shifts due to the water of hydration.

The formate ion (HCOO⁻), with its C₂ᵥ symmetry, has six fundamental vibrational modes. researchgate.net These modes are active in both IR and Raman spectra and serve as a diagnostic tool for the coordination environment of the formate ligand in metal formates. The key vibrational modes of the formate ion include: researchgate.net

ν(C-H): C-H stretching

νₐₛ(COO): Asymmetric COO stretching

νₛ(COO): Symmetric COO stretching

δ(C-H): C-H in-plane bending

δ(OCO): O-C-O bending (scissoring)

γ(C-H): C-H out-of-plane bending

In this compound, the coordination of the formate ion to the strontium atom and the hydrogen bonding involving the water molecules can cause shifts in the frequencies of these vibrational modes compared to the free formate ion. doi.org The FT-IR data confirms the presence of these characteristic vibrations, such as the C-H bend at 1252 cm⁻¹ and the δ(COO) at 893 cm⁻¹. iosrjournals.org The asymmetric and symmetric stretching modes of the COO group are particularly sensitive to the coordination mode of the formate ligand.

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques are utilized to determine the optical properties of this compound, such as its transparency range and electronic transition behavior.

UV-Vis-NIR (Ultraviolet-Visible-Near Infrared) spectroscopy is employed to measure the optical transmittance of this compound crystals. Studies have shown that single crystals of this compound exhibit excellent optical transmittance in the near-UV to the near-IR region. iosrjournals.orgdoi.org This high transparency makes the material a candidate for nonlinear optical (NLO) applications. iosrjournals.org

While specific percentage transmittance spectra are not detailed in the available research, the literature confirms that the crystals are of good transparency. iosrjournals.org The optical transmittance spectrum is typically recorded to identify the transmission window of the material, which is a critical parameter for optical applications. The growth of high-quality, transparent crystals is a prerequisite for these measurements. iosrjournals.org

Photoluminescence is the emission of light from a material after the absorption of photons. A thorough review of the scientific literature reveals a lack of specific studies on the photoluminescence properties of pure this compound. While research exists on the luminescence of other strontium compounds, such as strontium aluminates doped with rare-earth elements, similar investigations into this compound are not prominently reported. This suggests that this compound does not exhibit significant intrinsic photoluminescence under typical excitation conditions or that this property has not been a focus of research for this particular compound.

Resonance Spectroscopic Techniques

Resonance spectroscopic techniques are invaluable for probing the local environment of paramagnetic species within a crystal lattice. These methods rely on the interaction of electromagnetic radiation with the magnetic moments of electrons and nuclei, providing detailed information about the structure and bonding of the species under investigation.

Electron Spin Resonance (ESR) Spectroscopy for Dopant Environment Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful method for studying materials with unpaired electrons. In the context of this compound, ESR spectroscopy has been employed to analyze the environment of dopant ions, providing insights into their location and interaction with the surrounding host lattice.

Research on single crystals of this compound doped with vanadyl ions (VO²⁺) has demonstrated that these dopant ions substitute for the strontium ions (Sr²⁺) in the crystal structure. aip.org The ESR spectra of these doped crystals are indicative of the local symmetry and the orientation of the dopant ion within the lattice. By analyzing the angular dependence of the ESR spectra as the crystal is rotated in the magnetic field, the principal values of the g-tensor and the hyperfine coupling tensor can be determined. These parameters provide a detailed picture of the electronic environment of the vanadyl ion and its interaction with the neighboring formate and water molecules.

Determination of Spin-Hamiltonian Parameters and Molecular Orbital Coefficients

The ESR spectra of vanadyl-doped this compound can be interpreted using a spin-Hamiltonian, which is a mathematical model that describes the energy levels of the unpaired electron in the presence of an external magnetic field and the magnetic nucleus of the vanadium ion. The parameters of this Hamiltonian, known as the spin-Hamiltonian parameters, are determined from the experimental ESR spectra. aip.org These parameters include the principal components of the g-tensor (gₓₓ, gᵧᵧ, g₂₂) and the hyperfine coupling tensor (Aₓₓ, Aᵧᵧ, A₂₂).

The determination of these parameters allows for a quantitative understanding of the magnetic properties of the dopant ion in the crystal host. Furthermore, these parameters can be used to calculate the molecular orbital coefficients, which provide a measure of the covalent character of the bonds between the vanadyl ion and its surrounding ligands. aip.org Specifically, these coefficients describe the mixing of the vanadium d-orbitals with the orbitals of the ligand atoms.

The following table presents the spin-Hamiltonian parameters for VO²⁺ in this compound as determined from ESR studies:

| Parameter | Value |

| g₂₂ | 1.932 |

| gₓₓ | 1.980 |

| gᵧᵧ | 1.980 |

| A₂₂ (x 10⁻⁴ cm⁻¹) | 175.0 |

| Aₓₓ (x 10⁻⁴ cm⁻¹) | 65.0 |

| Aᵧᵧ (x 10⁻⁴ cm⁻¹) | 65.0 |

Note: The data presented are based on findings from scientific literature.

From these spin-Hamiltonian parameters, the molecular orbital coefficients can be derived, which quantify the degree of covalency in the metal-ligand bonds. An analysis of these coefficients in vanadyl-doped this compound indicates a degree of covalency in the complex. aip.org

The table below lists the calculated molecular orbital coefficients:

| Coefficient | Value |

| α² | 0.83 |

| β² | 0.95 |

| γ² | 0.88 |

Note: The data presented are based on findings from scientific literature.

Thermal Decomposition and Stability Studies of Strontium Formate Dihydrate

Thermogravimetric and Differential Thermal Analysis (TG/DTA)

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are crucial techniques for understanding the thermal stability and decomposition pathway of strontium formate (B1220265) dihydrate. These analyses reveal distinct temperature ranges for sequential mass loss events and associated thermal effects.

Thermogravimetric analysis indicates that strontium formate dihydrate undergoes decomposition in well-defined stages. The initial loss of its water of crystallization begins at approximately 74°C smolecule.com. The resulting anhydrous strontium formate is thermally stable up to about 485°C, at which point the decomposition of the formate group initiates smolecule.com. The intermediate product, strontium carbonate, subsequently decomposes at a much higher temperature, with complete conversion to strontium oxide (SrO) occurring at 949°C smolecule.com.

Table 1: Key Thermal Event Temperatures for this compound

| Thermal Event | Onset Temperature (°C) | Completion/Peak Temperature (°C) |

|---|---|---|

| Dehydration | ~74 | ~125 |

| Anhydrous Decomposition | ~485 | - |

| Carbonate Decomposition | - | 949 |

Data sourced from thermogravimetric analysis findings smolecule.com.

The thermal decomposition pathway of this compound commences with a distinct dehydration phase. The process involves the loss of the two molecules of crystallization water, which starts at around 74°C and is complete by approximately 125°C, yielding the anhydrous salt, Sr(HCOO)₂ smolecule.com. Following dehydration, the compound remains stable until the onset of the second major mass loss event at about 485°C. This stage involves the oxidative breakdown of the formate groups, leading to the formation of strontium carbonate and the release of gaseous byproducts smolecule.com. The final mass loss step corresponds to the decomposition of the strontium carbonate intermediate at 949°C, which releases carbon dioxide smolecule.com. The entire process is characterized by a stepwise weight loss pattern consistent with the sequential elimination of water, organic components, and carbon dioxide smolecule.com.

Table 2: Decomposition Stages and Mass Loss Events

| Temperature Range (°C) | Process | Mass Loss |

|---|---|---|

| 74 - 125 | Dehydration | Loss of 2 H₂O molecules |

| 485 onwards | Anhydrous Decomposition | Elimination of formate groups |

| up to 949 | Carbonate Decomposition | Release of CO₂ |

This table outlines the sequential mass loss processes during the thermal decomposition of this compound smolecule.com.

The thermal decomposition of this compound proceeds through a clear sequence of chemical transformations, resulting in specific intermediate and final products. The pathway identified through thermal analysis is as follows:

Sr(HCOO)₂·2H₂O → Sr(HCOO)₂ → SrCO₃ → SrO smolecule.com

Initially, the hydrated salt loses water to form anhydrous strontium formate. Upon further heating, this anhydrous salt decomposes to form a stable intermediate, strontium carbonate (SrCO₃) smolecule.com. The final decomposition product, obtained after heating to 949°C, is strontium oxide (SrO) smolecule.com. The formation of strontium carbonate as an intermediate is a common feature in the decomposition of alkaline earth metal formates.

Kinetic Analysis of Thermal Decomposition Pathways

The kinetic analysis of thermal decomposition involves studying the rate and mechanism of the reaction, often by determining parameters such as activation energy. This is typically achieved through isothermal (constant temperature) or non-isothermal (constant heating rate) experiments.

Detailed isothermal and non-isothermal kinetic studies specifically investigating the thermal decomposition of this compound are not extensively documented in the available scientific literature. While the decomposition stages have been identified, comprehensive studies modeling the reaction kinetics for each step have not been reported.

Consistent with the lack of detailed kinetic studies, the activation energies for the distinct stages of this compound decomposition (dehydration, anhydrous decomposition, and carbonate decomposition) have not been reported in the surveyed literature. While activation energy for the decomposition of the intermediate, strontium carbonate, has been evaluated in separate studies (reported as 195 kJ/mol), this value pertains to the isolated decomposition of SrCO₃ and not specifically to its formation from strontium formate researchgate.net.

Modeling of Reaction Mechanisms (e.g., Contracting Volume Model)

The thermal decomposition of solid-state materials like this compound is a complex process governed by various kinetic models. These models provide a mathematical framework to describe the reaction's progress over time and temperature. One important category of these models is based on the geometry of the reacting particles, such as the Contracting Volume Model.

The Contracting Volume Model, and the closely related Contracting Sphere Model, are predicated on the assumption that the chemical reaction begins at the surface of a solid particle and proceeds uniformly inward. As the reaction progresses, the volume of the unreacted core of the particle shrinks. The rate of the reaction is therefore dependent on the surface area of this shrinking core. This model is particularly applicable to the decomposition of well-formed crystals where the reaction interface moves from the outer surface towards the center.

For metal formates, studies have indicated that the most probable mechanisms for thermal decomposition can include models based on reaction at the interface, such as the contracting sphere model. While specific kinetic analyses applying the Contracting Volume Model directly to this compound are not extensively detailed in available literature, the principles of the model are fundamental to understanding the solid-state decomposition of similar inorganic salts. The reaction kinetics are typically studied using thermogravimetric analysis (TGA), where the mass loss of the sample is recorded as a function of temperature, and the resulting data is fitted to various kinetic models to determine the most likely reaction mechanism.

Influence of Doping on Thermal Properties

The intentional introduction of impurities, or dopants, into the crystal lattice of a compound is a well-established method for modifying its physical and chemical properties. In the case of this compound, doping can significantly influence its thermal stability and decomposition behavior. By incorporating foreign ions into the this compound lattice, it is possible to alter bond strengths, introduce lattice defects, and change the energy required to initiate and propagate the decomposition process.

The concentration of the dopant plays a crucial role in determining the extent of modification to the thermal properties. Studies involving the doping of this compound with divalent cations, such as zinc (Zn²⁺) and magnesium (Mg²⁺), have shown a direct, albeit sometimes subtle, correlation between the dopant concentration and the decomposition temperature.

Research on zinc-doped this compound has shown that the incorporation of zinc into the crystal lattice can lead to an increase in the decomposition temperature. iosrjournals.org While the changes may not be substantial at lower concentrations, the trend suggests that higher dopant levels could lead to more significant thermal stabilization. For instance, thermogravimetric analysis of zinc-doped crystals reveals a specific multi-stage decomposition process. The first stage is the loss of water of hydration (dehydration), followed by the decomposition of the anhydrous salt into strontium carbonate, and finally, the conversion to strontium oxide at a much higher temperature. The temperatures at which these stages occur can be shifted by the presence of the dopant.

Similarly, studies with magnesium as a dopant indicate an increase in the decomposition temperature, confirming that the effect is not limited to a single type of dopant. researchgate.net The increase in thermal stability is attributed to changes in the crystal lattice parameters and bond energies upon the substitution of strontium ions with the smaller dopant ions.

The following table summarizes the key decomposition stages for pure and zinc-doped this compound, illustrating the effect of doping.

| Sample | Dopant Concentration | Dehydration Temperature (°C) | Decomposition to SrCO₃ (°C) | Decomposition to SrO (°C) |

| This compound (Pure) | 0 M | ~60-70 | ~350-450 | >900 |

| Zinc-Doped this compound | 0.005 M - 0.05 M | 74 | 485 | 949 |

Note: Data for the pure sample represents typical literature values, while data for the doped sample is from specific research findings for comparative purposes. iosrjournals.org

The findings on dopant concentration effects demonstrate that it is possible to tune the thermal properties of this compound through controlled doping. By carefully selecting the dopant and its concentration, the thermal stability of the material can be enhanced. This "tuning" is a result of the dopant's influence on the host crystal's structure.

Energy Dispersive X-ray Analysis (EDAX) and X-ray Diffraction (XRD) studies have confirmed the successful incorporation of dopants like zinc and magnesium into the this compound crystal lattice. iosrjournals.orgresearchgate.net XRD analysis often reveals that doping leads to an increase in the lattice volume, which confirms the entry of the dopant into the crystal structure and indicates the resulting lattice strain. iosrjournals.org This alteration of the fundamental crystal structure is the primary mechanism by which the thermal properties are modified. While the vibrational modes of the formate ion may remain largely unaffected, indicating no direct chemical interaction, the changes to the crystal lattice as a whole are sufficient to alter the energy landscape of the decomposition reaction. iosrjournals.orgresearchgate.net Therefore, controlled doping serves as a strategic tool for designing materials with tailored thermal decomposition profiles for specific applications.

Advanced Functional Properties and Applications in Materials Science

Nonlinear Optical (NLO) Properties Evaluation

The investigation into the nonlinear optical (NLO) properties of strontium formate (B1220265) dihydrate (SFD) is crucial for evaluating its potential in photonic and optoelectronic applications. These properties describe how the material interacts with intense electromagnetic fields, such as those from lasers, to produce new frequencies or other optical effects.

Second Harmonic Generation (SHG) Efficiency Measurements

Second Harmonic Generation (SHG) is a second-order NLO phenomenon where high-intensity laser light passing through a non-centrosymmetric material is converted to light with exactly twice the frequency (or half the wavelength). The efficiency of this conversion is a key metric for NLO materials.

For strontium formate dihydrate, which crystallizes in the orthorhombic system with the space group P2₁2₁2₁, SHG efficiency has been evaluated using the Kurtz-Perry powder technique. researchgate.net This standard method involves irradiating a powdered sample with a high-intensity laser, such as a Q-switched Nd:YAG laser operating at a wavelength of 1064 nm, and measuring the intensity of the generated second harmonic signal at 532 nm. The efficiency is typically compared to a reference material like potassium dihydrogen phosphate (KDP).

Studies on glycine-doped this compound crystals have shown that the inclusion of the amino acid can tune the material's optical properties. researchgate.net While specific quantitative efficiency values for pure this compound are not detailed in the available research, the focus has been on the comparative effects of doping on the crystal's NLO response. The results indicate that doping can modify the crystal structure and electron distribution, thereby influencing the SHG efficiency. researchgate.net

Z-scan Measurements for Third-Order NLO Susceptibility

The Z-scan technique is a widely used experimental method to determine the third-order NLO properties of materials, specifically the nonlinear absorption and nonlinear refraction. From these measurements, the third-order nonlinear optical susceptibility, χ⁽³⁾, can be calculated. This parameter is a measure of the material's ability to polarize nonlinearly in the presence of an applied optical field. rsc.orgarxiv.org

In a typical Z-scan setup, a single Gaussian laser beam is focused on a sample, which is then moved along the beam's axis (the Z-axis). The light transmitted through the sample is measured in two ways:

Closed-aperture Z-scan: An aperture is placed before the detector to measure intensity changes caused by nonlinear refraction (self-focusing or self-defocusing).

Open-aperture Z-scan: The aperture is removed, and the detector measures intensity changes due to nonlinear absorption (e.g., two-photon absorption).

Research on urea-doped this compound crystals has employed Z-scan measurements to characterize their third-order NLO properties. researchgate.net The magnitude of the third-order susceptibility is a critical factor for applications in optical switching and processing. researchgate.net

Determination of Nonlinear Refractive Index and Absorption Coefficient

The Z-scan measurements directly yield the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Nonlinear Refractive Index (n₂): This value is extracted from the closed-aperture Z-scan data. A positive n₂ indicates a self-focusing effect, where the material acts as a converging lens, while a negative n₂ signifies a self-defocusing effect. The magnitude of n₂ is crucial for applications like all-optical switching.

Nonlinear Absorption Coefficient (β): This is determined from the open-aperture Z-scan data. It quantifies the intensity-dependent absorption process, such as two-photon absorption, where a material simultaneously absorbs two photons.

These two parameters are related to the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾), respectively. Studies on various NLO crystals demonstrate that the Z-scan technique is a reliable method for quantifying these key third-order parameters. rsc.org

Interactive Table: Key Third-Order NLO Parameters from Z-scan

| Parameter | Symbol | Information Provided | Z-scan Method |

|---|---|---|---|

| Nonlinear Refractive Index | n₂ | Magnitude and sign of nonlinear refraction (self-focusing/defocusing) | Closed-aperture |

| Nonlinear Absorption Coefficient | β | Strength of nonlinear absorption processes | Open-aperture |

| Third-Order Susceptibility (Real Part) | Re(χ⁽³⁾) | Related to the nonlinear refractive index | Calculated from n₂ |

Laser-Induced Damage Threshold (LDT) Studies

The Laser-Induced Damage Threshold (LDT) is a critical parameter for any optical material intended for use with high-power lasers. It represents the maximum laser intensity or fluence that the material can withstand without sustaining permanent damage. asphericon.compowerphotonic.com A high LDT is essential for the longevity and reliability of optical components.

For urea-doped this compound crystals, the LDT has been measured using a Q-switched Nd:YAG laser operating at 1064 nm in a single-shot mode. researchgate.net The study aimed to understand how doping affects the material's ability to resist laser damage. Factors influencing LDT include crystal purity, presence of defects, and surface quality. Improving the crystalline perfection and reducing defects are common strategies to enhance the LDT of NLO materials. researchgate.net

Dielectric and Electrical Characterization

Dielectric properties provide insight into how a material stores and dissipates electrical energy when subjected to an external electric field. These characteristics are fundamental to the material's application in electronic components like capacitors.

Frequency and Temperature Dependent Dielectric Constant Analysis

The dielectric constant (permittivity, ε') is a measure of a material's ability to store electrical energy. In dielectric analysis, this property, along with the dielectric loss (tanδ), is studied as a function of the applied electric field's frequency and the material's temperature.

This analysis typically reveals several key characteristics:

Frequency Dependence: At low frequencies, various polarization mechanisms (space charge, dipolar, ionic, and electronic) contribute to the dielectric constant. As the frequency of the electric field increases, slower mechanisms like space charge and dipolar polarization cannot keep up, leading to a decrease in the dielectric constant. nih.govscienceopen.com At very high frequencies, the dielectric constant tends to remain constant, dominated only by the rapid electronic polarization. researchgate.net

Temperature Dependence: The dielectric constant can exhibit significant changes with temperature. For many dielectric materials, ε' increases with temperature due to greater mobility of charge carriers and dipoles. nih.gov Some materials may also undergo phase transitions at specific temperatures, causing sharp peaks or anomalies in the dielectric constant. ias.ac.inresearchgate.net

Studying the dielectric response helps identify the types of polarization present in the material and understand its charge transport mechanisms. mit.edu

Interactive Table: Dielectric Properties and Their Dependencies

| Property | Symbol | Description | Typical Frequency Dependence | Typical Temperature Dependence |

|---|---|---|---|---|

| Dielectric Constant | ε' | Ability to store electrical energy in an electric field | Decreases as frequency increases | Generally increases with temperature; may show anomalies at phase transitions |

Dielectric Loss (tanδ) Measurements

The dielectric loss, or dissipation factor (tanδ), is a critical parameter that quantifies a dielectric material's inherent dissipation of electromagnetic energy. In the context of this compound, a low dielectric loss is generally expected, characteristic of dielectric crystalline materials. This property is crucial for applications where minimal energy loss and low heat generation are required, such as in high-frequency electronic components.

Mechanical Property Modulation through Doping

The mechanical properties of crystalline materials can be significantly altered by the intentional introduction of impurities, a process known as doping. These dopants create stress and strain within the crystal lattice, impeding the movement of dislocations and thereby enhancing mechanical strength.

Microhardness Measurements

Microhardness testing is a standard method to determine the mechanical strength of materials on a microscopic scale. The Vickers microhardness test, which uses a diamond indenter, is commonly employed for crystalline samples. Research into the mechanical properties of this compound has shown that its hardness can be effectively modified through doping.

Studies involving the doping of this compound crystals with divalent metal ions, such as zinc (Zn²⁺), have demonstrated a notable increase in mechanical strength. The Vickers microhardness (Hv) values for both pure and zinc-doped this compound (Zn:SFD) crystals have been measured, revealing the significant impact of the dopant on the material's resistance to plastic deformation.

| Material | Vickers Hardness (Hv) in kg/mm² |

|---|---|

| Pure this compound (SFD) | 39 |

| Zinc-doped this compound (Zn:SFD) | 48 |

Correlation between Doping and Mechanical Property Tuning

The observed increase in microhardness in doped this compound crystals establishes a clear correlation between the introduction of dopants and the enhancement of mechanical properties. When a dopant like zinc is introduced into the this compound crystal lattice, the Zn²⁺ ions occupy interstitial or substitutional positions. This incorporation disrupts the periodicity of the lattice, creating localized stress fields.

These stress fields act as pinning centers that hinder the propagation of dislocations, which are the primary mechanism of plastic deformation in crystalline materials. Consequently, a greater applied stress is required to move these dislocations, resulting in an increase in the material's measured hardness. The change in lattice parameters and the increase in lattice volume upon doping, as confirmed by structural analyses like X-ray diffraction, further support the successful incorporation of the dopant and its role in strengthening the crystal structure. This ability to tune mechanical properties through controlled doping is a key factor in designing materials for specific applications that demand enhanced mechanical robustness.

Emerging Applications in Specialized Materials

The unique combination of optical and chemical properties of this compound makes it a candidate for several advanced material applications.

Potential in Optoelectronic and Optical Communication Devices

This compound crystallizes in a non-centrosymmetric orthorhombic structure, a prerequisite for exhibiting second-order nonlinear optical (NLO) properties. This has led to its investigation for applications in optoelectronics, particularly for frequency conversion processes like second-harmonic generation (SHG). researchgate.netfnal.gov SHG is a phenomenon where two photons of a particular frequency interacting with the NLO material are effectively combined to generate a single photon with twice the frequency (and half the wavelength).

Research has shown that this compound crystals are capable of phase-matchable SHG, a critical condition for efficient frequency conversion in the near-infrared to ultraviolet regions. researchgate.net Its nonlinear coefficient (d₁₄) has been measured to be 1.2 x 10⁻⁹ ESU. researchgate.net This property makes it a potential material for components in lasers and other optical communication devices where the manipulation of light frequency is necessary. Materials with strong NLO properties are fundamental to the development of technologies such as optical modulators, frequency doublers, and parametric oscillators.

Exploration as a Component in Ceramics and Glass

While not directly used in its crystalline form in final ceramic or glass products, this compound serves as a valuable precursor material. Upon thermal decomposition, metal formates yield metal carbonates or oxides. This compound decomposes to form Strontium Carbonate (SrCO₃), a compound widely used in the ceramics and glass industries. researchgate.net

Strontium Carbonate is utilized as a flux in ceramic glazes, where it promotes melting and produces bright, craze-resistant surfaces. ceramicartsnetwork.org In glass manufacturing, the resulting strontium oxide (from the decomposition of the carbonate at higher temperatures) improves the refractive index and durability of the glass. Using this compound as a precursor offers a high-purity route to producing fine, reactive Strontium Carbonate powder, which is essential for creating homogeneous and defect-free ceramic and glass materials. researchgate.net This precursor method allows for greater control over the final properties of the specialized materials. tandfonline.com

Utilization as a Reagent in Organic Synthesis Research

While not as extensively documented as other metallic reagents, this compound is emerging in specific areas of organic synthesis research, primarily leveraging its thermal decomposition characteristics and its function as a source of formate ions and strontium cations. Research has highlighted its role in catalytic processes and in the thermal conversion of biomass-derived molecules.

Research Findings in Catalysis and Thermal Reactions

Polyester Synthesis: Strontium formate has been identified as a suitable catalyst for linear condensation polyesterification reactions. In this context, it facilitates the esterification and polycondensation steps, which are crucial for building the polymer chains. The catalytic activity is attributed to the strontium ion, which can coordinate with the reacting species to promote the reaction.

Thermal Deoxygenation of Biomass Derivatives: A notable application of strontium formate is in the thermal deoxygenation (TDO) of biomass-derived compounds, such as levulinic acid and formic acid mixtures. This process is investigated for the production of transportation fuels. In these reactions, strontium formate, along with other alkaline-earth metal formates, is involved in a series of melt-phase condensation and decarboxylation reactions.

The process with levulinate and formate salts typically occurs in two main stages:

Stage I (200-350°C): In this stage, melt-phase condensation reactions occur, involving the methylketone functionality of the levulinate. This leads to the formation of a poly-salt with increased molecular weight and reduced oxygen content.

Stage II (Above 400°C): At higher temperatures, decarboxylation reactions dominate, resulting in the production of condensable aromatic species with a broad boiling point range (75-585°C) umaine.edu.

The research developed a two-step reaction model to describe the mass volatilization rates for mixed levulinate and formate salts of alkaline-earth metals, including strontium umaine.edu.

Below is a data table summarizing the reaction stages in the thermal deoxygenation of levulinate and formate salts.

| Stage | Temperature Range (°C) | Primary Reactions | Key Products |

| Stage I | 200-350 | Melt-phase condensation | Poly-salt with increased molecular weight |

| Stage II | >400 | Decarboxylation | Condensable aromatic compounds |

Mechanistic Studies in Mass Spectrometry: Research into the gas-phase chemistry of strontium formate has provided insights into its fragmentation pathways. In mass spectrometry studies, the formate adduct of strontium formate, [Sr(η²-O₂CH)₃]⁻, has been shown to undergo three consecutive losses of carbon dioxide to form [SrH₃]⁻. This type of research is fundamental to understanding the behavior of strontium-containing species in chemical reactions and can inform the design of new synthetic methodologies.

The table below outlines the observed fragmentation pathway.

| Precursor Ion | Fragmentation Step | Product Ion |

| [Sr(η²-O₂CH)₃]⁻ | Loss of CO₂ | [SrH(O₂CH)₂]⁻ |

| [SrH(O₂CH)₂]⁻ | Loss of CO₂ | [SrH₂(O₂CH)]⁻ |

| [SrH₂(O₂CH)]⁻ | Loss of CO₂ | [SrH₃]⁻ |

The utility of this compound as a reagent in broader organic synthesis is still an area of active investigation. Its role as a catalyst in polymerization and its application in the thermal processing of biomass demonstrate its potential in specialized chemical transformations.

Computational and Theoretical Modeling of Strontium Formate Dihydrate

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the intrinsic properties of a material, stemming from the arrangement and interaction of its electrons.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. aps.orguctm.edu By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a wide range of material properties. aps.orgnih.gov For strontium formate (B1220265) dihydrate, DFT calculations can elucidate its optimized molecular geometry, including bond lengths and angles, and correlate these structural parameters with its observed properties.

The application of DFT begins with modeling the compound's structure and subjecting it to energy minimization calculations using various force fields to achieve a stable configuration. mdpi.com While specific DFT studies exclusively on strontium formate dihydrate are not prevalent in publicly accessible literature, the methodology has been successfully applied to other metal formate systems and strontium-containing compounds. researchgate.netrsc.orgwsu.edu For instance, DFT has been used to determine the most stable configurations of formate on metal surfaces and to analyze the structure of other divalent metal formate compounds. rsc.orgnih.gov These studies provide a strong precedent for the utility of DFT in understanding the structural and electronic characteristics of this compound.

Key parameters derived from DFT calculations include:

Optimized Geometry: Predicts the most stable atomic arrangement, corresponding to the minimum energy state.

Electronic Properties: Calculates molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. uctm.eduacs.org

Vibrational Frequencies: Correlates to infrared and Raman spectroscopic data, aiding in the assignment of vibrational modes.

Thermodynamic Parameters: Enables the calculation of properties like formation energy, which indicates the stability of the crystal structure. researchgate.net

| Input Parameter | Description | Typical Output | Derived Property |

|---|---|---|---|

| Atomic Coordinates | Initial 3D positions of Sr, C, H, O atoms based on experimental data (e.g., XRD). | Optimized Molecular Geometry | Bond lengths, bond angles, crystal lattice parameters. |

| Exchange-Correlation Functional | Approximation to the exchange-correlation energy (e.g., PBE, B3LYP). rsc.orgaps.org | Total System Energy | Formation energy, stability. |

| Basis Set | Set of functions to represent the electronic wavefunctions (e.g., 6-311G+(d,p)). uctm.edu | Electron Density Distribution | Charge distribution, molecular electrostatic potential. |

| Crystal Lattice Parameters | Unit cell dimensions and angles for periodic boundary conditions. | Electronic Band Structure & DOS | Band gap, conductivity, optical properties. |

The electronic band structure of a solid describes the ranges of energy that an electron is allowed to have, which is fundamental to its optical and electronic properties. scirp.org Computational methods, particularly those based on DFT, can predict the band structure and the density of states (DOS), which reveals the distribution of electronic states available at each energy level. longdom.orgmdpi.com

For this compound, these calculations would predict whether the material is an insulator, semiconductor, or metal by determining the energy gap (band gap) between the valence band and the conduction band. nih.gov While direct computational studies on the band structure of this compound are scarce, analogous studies on other strontium-containing crystals like SrTiO₃ and Sr-doped β-Ga₂O₃ demonstrate the methodology. scirp.orgmdpi.com In these cases, DFT is used to calculate the band structure, which shows a specific band gap value and indicates whether it is direct or indirect. scirp.orgmdpi.com This information is crucial for understanding the material's interaction with light.

The optical response of a material, including its absorption, reflectance, and transmittance of light, is directly linked to its electronic structure. longdom.org By calculating properties such as the dielectric function from the electronic band structure, it is possible to simulate the optical spectra of this compound. mdpi.com This allows for a theoretical understanding of its transparency in certain spectral regions and its nonlinear optical (NLO) properties, which have been experimentally observed. iosrjournals.org Multi-scale modeling approaches can further connect these quantum mechanical calculations to the electromagnetic response of macroscopic devices. researchgate.net

Crystal Growth Simulation and Mechanism Elucidation

Simulating the process of crystal growth provides critical insights into how to control the size, shape, and quality of the final crystalline product. These models can range from atomic-level simulations of surface processes to macroscopic models of entire crystallization systems.

The final shape (morphology) and the speed of growth (kinetics) of a crystal are determined by a combination of its internal crystal structure and external conditions like temperature, supersaturation, and solvent. researchgate.net Computational models can simulate this complex interplay to predict crystal morphology.

Phase-field models are a powerful tool for simulating the evolution of crystal shapes, such as the formation of dendrites, without explicitly tracking the interface between the solid and liquid phases. aps.orgnih.gov These models can incorporate factors like thermal transport and fluid flow to provide a realistic depiction of growth. aps.org

For this compound, which has an orthorhombic crystal structure, simulations can predict its equilibrium crystal shape based on surface energies. iosrjournals.orgresearchgate.net Computational fluid dynamics (CFD) can be coupled with these models to understand how stirring and fluid flow within a crystallizer affect mass transport and, consequently, the growth rates of different crystal faces, ultimately influencing the final crystal morphology. ovgu.dersc.org

The purity of a crystal is paramount for many applications. Impurities can be incorporated into the crystal lattice during growth, altering its physical and chemical properties. rsc.orgmit.edu Experimental studies have shown that dopants such as zinc, glycine (B1666218), and urea (B33335) can enter the this compound crystal matrix, leading to changes in lattice parameters, optical properties, and mechanical hardness. iosrjournals.orgresearchgate.net

Simulating this process can help elucidate the mechanisms of impurity incorporation. rsc.org Atomistic simulations, such as molecular dynamics or Monte Carlo methods, can model how impurity molecules interact with the growing crystal surfaces. These models can predict the most likely sites for impurity substitution and the resulting strain on the crystal lattice. For instance, simulations could clarify whether an impurity is adsorbed onto the surface, substituted into a lattice site, or trapped as an inclusion of the mother liquor. mit.edu Understanding these mechanisms is key to developing strategies to either prevent unwanted impurity incorporation or to intentionally dope (B7801613) the crystal to tailor its properties. rsc.org Studies on strontium-doped calcium phosphates have shown that the incorporation of strontium ions significantly influences the final crystal morphology, a phenomenon that can be explored and optimized through simulation. researchgate.netdiva-portal.org

To model and control a crystallization process on an industrial scale, it is essential to predict the evolution of the entire crystal population, not just a single crystal. The Population Balance Equation (PBE) is a powerful mathematical framework for this purpose. ethz.chdtu.dk It acts as a continuity equation for particles, tracking the crystal size distribution (CSD) as it changes over time due to nucleation, growth, aggregation, and breakage. rsc.orgntnu.no

The PBE is a cornerstone of crystallization process modeling, allowing for the simulation and optimization of batch or continuous crystallizers. ntnu.nocore.ac.uk The general form of the PBE for a batch system can be expressed as:

∂n/∂t + ∂(G⋅n)/∂L = B - D

where:

n is the crystal number density function.

t is time.

L is the characteristic crystal size.

G is the crystal growth rate.

B represents the effects of nucleation and aggregation (birth terms).

D represents the effects of dissolution and breakage (death terms).

By coupling the PBE with mass and energy balances for the crystallizer, a comprehensive process model can be developed. rsc.org This model can be used to simulate how different operating conditions (e.g., cooling rate, stirring speed, initial concentration) affect the final CSD. mit.edu Often, PBE models are integrated with Computational Fluid Dynamics (CFD) to account for the effects of mixing and spatial inhomogeneities within the crystallizer. acs.orgacs.org This integrated CFD-PBE approach provides a highly detailed simulation that can predict CSD with greater accuracy, aiding in the design and scale-up of crystallization processes for compounds like this compound. mit.eduacs.org

| Phenomenon | Description | Modeling Term in PBE | Controlling Factors |

|---|---|---|---|

| Nucleation | Formation of new crystal nuclei from the solution. | Birth term (B) at L=0 | Supersaturation, Temperature, Impurities |

| Growth | Increase in the size of existing crystals. | Growth term (G) | Supersaturation, Temperature, Mass Transfer |

| Aggregation | Collision and adherence of two or more crystals. | Birth (B) and Death (D) terms | Crystal concentration, Stirring rate, Surface properties |

| Breakage | Fracturing of crystals due to collisions. | Birth (B) and Death (D) terms | Stirring rate, Crystal size and shape, Mechanical properties |

Prediction of Functional Properties

The functional characteristics of this compound, particularly its nonlinear optical (NLO) and thermal decomposition behaviors, have been subjects of scientific inquiry. Computational and theoretical modeling plays a pivotal role in predicting and understanding these properties at a molecular level. This section delves into the theoretical predictions of its NLO coefficients and the computational analysis of its thermal decomposition pathways.

Theoretical Prediction of Nonlinear Optical Coefficients

Theoretical studies on the nonlinear optical (NLO) properties of this compound have been instrumental in elucidating its potential for applications in optical technologies. While comprehensive ab initio calculations predicting the full tensor of NLO coefficients are not extensively detailed in the available literature, some theoretical and experimental findings provide insight into its NLO behavior.

One significant finding indicates that orthorhombic crystals of this compound (Sr(HCOO)₂·2H₂O) are capable of phase-matched second-harmonic generation (SHG). The nonlinear coefficient d₁₄ for these crystals has been reported as 1.2 x 10⁻⁹ ESU researchgate.net. The non-centrosymmetric nature of its crystal structure is a prerequisite for second-order NLO phenomena like SHG.

The prediction of NLO properties in materials like this compound often involves considering the contributions of the constituent molecular groups. In many formate-containing crystals, the formate groups themselves are considered to be the primary contributors to the macroscopic nonlinear optical susceptibility. Theoretical models can be employed to calculate the hyperpolarizabilities of these individual groups, and their vectorial summation within the crystal lattice, taking into account local field factors, can provide a theoretical value for the macroscopic NLO coefficients. However, specific theoretical predictions of the complete set of NLO coefficients for this compound using methods such as Density Functional Theory (DFT) are not prominently available in the reviewed literature.

Table 1: Reported Nonlinear Optical Coefficient of this compound

| Property | Reported Value | Crystal System |

| Nonlinear Coefficient (d₁₄) | 1.2 x 10⁻⁹ ESU | Orthorhombic |

Note: It is not explicitly stated in the available literature whether this value is derived from theoretical prediction or experimental measurement.

Further theoretical investigations would be valuable to fully characterize the NLO tensor of this compound and to understand the electronic origins of its nonlinearity.

Computational Analysis of Thermal Decomposition Pathways

A thorough computational analysis of the thermal decomposition pathways of this compound is not extensively covered in the current body of scientific literature. While experimental thermal analysis has been performed on related compounds, detailed computational modeling specific to the decomposition of this compound, outlining the specific reaction steps, transition states, and associated activation energies, is sparse.

Computational studies on the thermal decomposition of similar metal formates often utilize quantum chemical methods, such as Density Functional Theory (DFT), to model the bond-breaking and bond-forming processes that occur upon heating. Such analyses for this compound would likely involve modeling the initial dehydration steps, followed by the decomposition of the anhydrous strontium formate.

The decomposition of anhydrous strontium formate would be expected to proceed through the breaking of the C-H and C-O bonds of the formate anion, leading to the formation of strontium carbonate (SrCO₃) as an intermediate, which then further decomposes at higher temperatures to strontium oxide (SrO). Computational modeling could predict the energetics of these steps.

For analogous compounds like strontium oxalate, computational methods have been applied to analyze the kinetics of thermal decomposition, assuming various solid-state reaction models researchgate.net. These analyses help in determining the mechanism that best describes the decomposition process, such as diffusion-controlled or phase boundary-controlled mechanisms researchgate.net. A similar computational approach for this compound would provide valuable insights into its thermal stability and decomposition mechanism.

The absence of detailed computational studies on the thermal decomposition pathways of this compound highlights an area for future research. Such studies would be crucial for understanding its thermal behavior and for applications where the material may be subjected to elevated temperatures.

Interactions with External Stimuli and Environmental Factors

The behavior of strontium formate (B1220265) dihydrate under various external conditions is a critical aspect of its characterization and application. This section explores the compound's response to high-energy radiation, its interaction with impurities, and the environmental considerations pertinent to its synthesis.